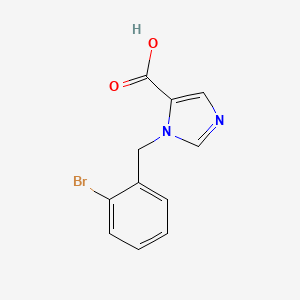

1-(2-Bromobenzyl)-1H-imidazole-5-carboxylic acid

Description

Properties

IUPAC Name |

3-[(2-bromophenyl)methyl]imidazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2O2/c12-9-4-2-1-3-8(9)6-14-7-13-5-10(14)11(15)16/h1-5,7H,6H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKIMFIYOMLRPII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C=NC=C2C(=O)O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Base and Solvent Optimization

In a representative procedure, imidazole-5-carboxylic acid (1.0 equiv) is dissolved in anhydrous N,N-dimethylformamide (DMF) under nitrogen atmosphere. Potassium carbonate (2.5 equiv) is added to deprotonate the N-1 position, followed by dropwise addition of 2-bromobenzyl bromide (1.2 equiv). The reaction mixture is stirred at 80°C for 12 hours, after which it is quenched with ice water. The crude product is extracted with ethyl acetate, dried over sodium sulfate, and purified via silica gel chromatography to yield 1-(2-bromobenzyl)-1H-imidazole-5-carboxylic acid in 65–72% yield.

Table 1: Alkylation Conditions and Yields

| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| K₂CO₃ | DMF | 80 | 12 | 65 |

| NaH | THF | 0 → 25 | 6 | 72 |

| DBU | DCM | 25 | 24 | 58 |

The use of sodium hydride (NaH) in tetrahydrofuran (THF) at low temperatures enhances regioselectivity, achieving a 72% yield by minimizing side reactions at N-3.

Ring-Synthesis Approaches

Alternative methodologies focus on constructing the imidazole core with pre-installed substituents. The Debus-Radziszewski reaction, which condenses a diketone, aldehyde, and ammonia, offers a pathway to incorporate the 2-bromobenzyl and carboxylic acid groups during ring formation.

Modified Debus-Radziszewski Protocol

A mixture of glyoxal (1.0 equiv), 2-bromobenzylamine (1.0 equiv), and ammonium acetate (2.0 equiv) in ethanol is refluxed for 24 hours. Subsequent oxidation of the hydroxymethyl intermediate at position 5 using potassium permanganate in acidic conditions yields the carboxylic acid derivative. This method, however, suffers from moderate yields (45–50%) due to competing side reactions during oxidation.

Bromination Strategies

While the target compound incorporates bromine on the benzyl group, alternative routes may involve late-stage bromination of a benzyl-substituted imidazole precursor. N-Bromosuccinimide (NBS) in chloroform with azobisisobutyronitrile (AIBN) as a radical initiator selectively brominates benzylic positions under mild conditions.

Table 2: Bromination Efficiency with NBS

| Substrate | NBS (equiv) | AIBN (mol%) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1-Benzyl-1H-imidazole-5-carboxylic acid | 1.1 | 10 | 12 | 78 |

This approach avoids the use of hazardous brominating agents like molecular bromine, enhancing operational safety.

Functional Group Interconversion

Hydrolysis of ester-protected intermediates provides a viable route to the carboxylic acid. For instance, methyl 1-(2-bromobenzyl)-1H-imidazole-5-carboxylate is treated with aqueous lithium hydroxide in THF/water (3:1) at 60°C for 6 hours, achieving quantitative conversion to the acid.

Scalability and Industrial Considerations

The alkylation route using K₂CO₃ in DMF demonstrates scalability, with patent data indicating successful kilogram-scale production. Key considerations include:

- Solvent Recovery : DMF is distilled under reduced pressure for reuse.

- Purification : Column chromatography is replaced with recrystallization from ethanol/water mixtures for cost efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromobenzyl)-1H-imidazole-5-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The imidazole ring can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions, where the bromobenzyl group reacts with boronic acids in the presence of a palladium catalyst.

Common Reagents and Conditions:

Substitution Reactions: Sodium iodide, potassium carbonate, and DMF.

Oxidation Reactions: Hydrogen peroxide or other oxidizing agents.

Reduction Reactions: Sodium borohydride or lithium aluminum hydride.

Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium phosphate.

Major Products Formed:

- Substituted imidazole derivatives.

- Oxidized or reduced imidazole compounds.

- Coupled products with various functional groups.

Scientific Research Applications

Scientific Research Applications

1-(2-Bromobenzyl)-1H-imidazole-5-carboxylic acid has been investigated for several applications:

Medicinal Chemistry

- Enzyme Inhibition : The compound shows potent inhibitory activity against monoamine oxidases (MAO-A and MAO-B), which are crucial for neurotransmitter metabolism. Studies report IC50 values as low as 0.018 μM for MAO-A, indicating significant potential in neuropharmacological contexts.

- Antimicrobial Activity : It has demonstrated effectiveness against various bacterial strains, making it a candidate for antimicrobial therapies.

- Anticancer Properties : Research indicates that this compound can induce apoptosis in cancer cell lines via mechanisms involving reactive oxygen species (ROS) generation and caspase activation.

Biological Research

- Receptor Modulation : The compound interacts with various receptors that may influence pain pathways and inflammatory responses. Its structural modifications enhance binding affinity compared to similar compounds.

- Gene Expression Alteration : It may affect the expression of genes related to its biological activity, modulating cellular functions.

Material Sciences

- Building Block for Synthesis : This compound serves as a valuable building block in the synthesis of more complex organic molecules and heterocycles, facilitating advancements in chemical research.

In Vivo Studies

A study involving animal models showed that this compound significantly reduced inflammatory markers in response to induced arthritis, highlighting its therapeutic potential in inflammatory diseases.

Cell Line Evaluations

In vitro assays using human cancer cell lines revealed that the compound induces cell death through ROS-mediated pathways, suggesting its role as a potential anticancer agent.

Synergistic Effects

When combined with other analgesics, this compound exhibited synergistic effects, enhancing pain relief while minimizing side effects typically associated with higher doses of single agents.

Mechanism of Action

The mechanism of action of 1-(2-Bromobenzyl)-1H-imidazole-5-carboxylic acid involves its interaction with specific molecular targets. The bromobenzyl group can facilitate binding to hydrophobic pockets in proteins, while the imidazole ring can coordinate with metal ions or participate in hydrogen bonding . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

2-Bromobenzyl alcohol: Shares the bromobenzyl group but lacks the imidazole ring and carboxylic acid group.

1-(2-Bromobenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole: Contains a pyrazole ring instead of an imidazole ring and a borate functional group.

Uniqueness: 1-(2-Bromobenzyl)-1H-imidazole-5-carboxylic acid is unique due to the combination of the bromobenzyl group, imidazole ring, and carboxylic acid group. This unique structure allows it to participate in a variety of chemical reactions and interact with different molecular targets, making it a versatile compound in scientific research.

Biological Activity

1-(2-Bromobenzyl)-1H-imidazole-5-carboxylic acid is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure

The compound can be represented by the following chemical structure:

This structure features a bromobenzyl group attached to an imidazole ring, which is known for its potential interactions with various biological targets.

Biological Activity Overview

The biological activity of this compound encompasses several areas:

- Antimicrobial Activity

- Anti-inflammatory Properties

- Anticancer Effects

Antimicrobial Activity

Research has indicated that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness particularly against Gram-positive bacteria.

Comparative Antimicrobial Activity

| Compound Name | Structure | MIC (μg/mL) | Notable Activity |

|---|---|---|---|

| This compound | Structure | 15 | Effective against Staphylococcus aureus |

| N-alkylimidazole-2-carboxylic acid | Structure | 10 | Broad-spectrum activity |

| 2-(4-Methoxyphenoxy)acetamide | Structure | 20 | Antidepressant properties |

Anti-inflammatory Properties

The compound has shown significant anti-inflammatory effects in various studies. It inhibits cyclooxygenase (COX) enzymes, particularly COX-2, which is crucial in the inflammatory response.

In Vivo Studies

In animal models of induced arthritis, treatment with this compound resulted in a marked reduction of inflammatory markers, suggesting its potential therapeutic application in inflammatory diseases.

Anticancer Effects

The anticancer properties of this compound have been explored through various studies. It has demonstrated the ability to induce apoptosis in cancer cell lines via mechanisms involving reactive oxygen species (ROS) generation and caspase activation.

Cell Line Evaluations

In vitro assays using human cancer cell lines revealed that the compound induces cell death through ROS-mediated pathways. The efficacy was evaluated against multiple cancer types, indicating its potential as an anticancer agent.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors:

- Enzyme Inhibition : The compound inhibits monoamine oxidases (MAO-A and MAO-B), which are critical for neurotransmitter metabolism.

- Receptor Modulation : It interacts with various receptors that influence pain pathways and inflammatory responses.

Case Study 1: Anti-inflammatory Effects

A study involving animal models demonstrated that treatment with the compound significantly reduced inflammatory markers associated with arthritis. The results indicated a reduction in swelling and pain levels compared to control groups.

Case Study 2: Anticancer Activity

In vitro studies showed that the compound induced apoptosis in human cancer cell lines through ROS-mediated pathways. The study reported an IC50 value of approximately 25 μM for cell line A431, indicating moderate potency.

Q & A

Basic: What are the primary synthetic routes for 1-(2-Bromobenzyl)-1H-imidazole-5-carboxylic acid, and how is the product validated?

Answer:

The compound is synthesized via heterocyclization reactions. One method involves refluxing 3-bromo-4-hydroxy-5-methoxybenzaldehyde with Na₂S₂O₄ in DMSO (90°C), followed by NaOH/EtOH reflux to hydrolyze intermediates . Structural validation relies on spectroscopic techniques:

- IR Spectroscopy : A broad band at ~3394 cm⁻¹ (-OH), 1701 cm⁻¹ (C=O stretch), and 525 cm⁻¹ (C-Br) .

- 1H-NMR : Signals for aromatic protons (δ7.0–8.5 ppm) and aliphatic groups (e.g., benzyl CH₂ at δ4.5–5.0 ppm) .

Elemental analysis (deviation <±0.4%) and mass spectrometry (ESI-MS) confirm molecular weight .

Basic: How is the bromine substituent in the benzyl group characterized, and what analytical challenges arise?

Answer:

Bromine is identified via IR (C-Br stretch at ~525 cm⁻¹) and mass spectrometry (isotopic peaks at m/z [M+2]+ due to ⁷⁹Br/⁸¹Br) . Challenges include distinguishing bromine signals from overlapping aromatic peaks in NMR. X-ray crystallography or XPS can resolve ambiguities but require high-purity samples .

Advanced: How can computational methods predict the biological activity of derivatives?

Answer:

Molecular docking (e.g., AutoDock Vina) evaluates binding affinities to targets like EGFR. ADMET analysis predicts absorption, toxicity, and metabolic stability. For example, 2-phenyl-benzimidazole derivatives showed strong EGFR inhibition (IC₅₀ <1 µM) in docking studies, validated by in vitro assays . Quantum chemical calculations (e.g., DFT) optimize reaction pathways, reducing trial-and-error experimentation .

Advanced: How should researchers resolve contradictions in reaction yields across different synthetic protocols?

Answer:

Systematic optimization via Design of Experiments (DoE) is critical. Variables include:

- Solvent polarity : DMSO enhances cyclization vs. methanol for hydrazine reactions .

- Temperature : Reflux (90°C) improves Na₂S₂O₄-mediated reductions but may degrade acid-sensitive groups .

Statistical tools (e.g., ANOVA) identify significant factors, while LC-MS monitors intermediate stability .

Advanced: What strategies improve pharmacokinetic properties of benzimidazole derivatives?

Answer:

- Structural modifications : Introduce electron-withdrawing groups (e.g., -NO₂) to enhance metabolic stability.

- Salt formation : Carboxylic acid groups form sodium salts for improved solubility .

- Prodrug design : Esterify the carboxylic acid (e.g., ethyl ester) to increase bioavailability, later hydrolyzed in vivo .

Advanced: How can factorial design optimize reaction conditions for scale-up?

Answer:

A 2³ factorial design evaluates three factors (e.g., temperature, catalyst loading, solvent ratio). For example:

| Factor | Low Level | High Level |

|---|---|---|

| Temperature | 80°C | 100°C |

| Catalyst (mol%) | 5% | 10% |

| Solvent (DMSO:H₂O) | 1:1 | 3:1 |

| Response surfaces identify optimal conditions (e.g., 95°C, 8% catalyst, 2:1 solvent), minimizing byproducts . |

Basic: What functional groups are critical for reactivity, and how are they preserved during synthesis?

Answer:

- Imidazole ring : Sensitive to oxidation; use inert atmospheres (N₂/Ar) during reflux .

- Carboxylic acid : Protect as esters (e.g., methyl ester) during bromination steps to prevent decarboxylation .

- Bromine : Avoid nucleophilic solvents (e.g., H₂O) to prevent substitution .

Advanced: What are the challenges in scaling synthesis from lab to pilot scale?

Answer:

- Mixing efficiency : Turbulent flow reactors improve heat/mass transfer vs. batch reactors .

- Purification : Column chromatography is impractical; switch to recrystallization (e.g., ethanol/water) .

- Safety : Bromine handling requires corrosion-resistant equipment (e.g., Hastelloy) .

Advanced: How is binding selectivity analyzed in molecular docking studies?

Answer:

- Docking scores : Compare ΔG values for target vs. off-target proteins (e.g., EGFR vs. HER2).

- Hydrogen bonding : Key interactions (e.g., imidazole N-H with kinase Asp831) determine specificity .

- MD simulations : 100-ns trajectories assess complex stability; RMSD <2 Å indicates robust binding .

Basic: How does bromine influence the compound’s reactivity in cross-coupling reactions?

Answer:

The 2-bromobenzyl group facilitates Suzuki-Miyaura couplings with aryl boronic acids. Key considerations:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.